1-(4-Iodophenyl)azepane
Description
Properties
Molecular Formula |
C12H16IN |
|---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
1-(4-iodophenyl)azepane |
InChI |
InChI=1S/C12H16IN/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
PPNCFPNRYWHLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Azepane Derivatives
Key differences among halogenated analogs arise from substituent size, electronegativity, and steric effects:
*Inferred properties based on analogs.
- Iodine vs. Chlorine/Bromine: The iodine atom’s larger atomic radius (1.98 Å vs.
- Positional Effects : Para-substituted iodophenyl groups (e.g., in ’s pyrimidine derivative) showed potent anticancer activity (IC₅₀: 30.68–60.72 µM vs. MCF7 cells), outperforming doxorubicin (71.8 µM) . Ortho-substituted iodophenyl analogs (e.g., ) may exhibit distinct pharmacological profiles due to altered spatial interactions.
Azepane vs. Diazepane Derivatives
Ring size and nitrogen content critically influence physicochemical and biological properties:
Functionalized Azepane Analogs
Additional functional groups modulate reactivity and bioactivity:
- Sulfonamide Groups : Sulfonyl moieties (e.g., ) enhance stability and bioavailability by resisting oxidative metabolism .
Research Implications
- Iodine’s Role: Para-iodophenyl substitution in azepane derivatives correlates with notable anticancer activity (), suggesting further exploration of this compound in oncology.
- Synthetic Flexibility : Functional groups like chloromethyl () or sulfonamide () offer modularity for derivatization and structure-activity relationship studies.
- Positional Isomerism : Ortho- vs. para-substituted iodophenyl analogs (e.g., ) highlight the need for stereochemical analysis in drug design.
Preparation Methods
Direct Alkylation of Azepane with 4-Iodophenyl Electrophiles
The alkylation of azepane using 4-iodophenyl-containing electrophiles represents the most straightforward approach. Source details a patented method where 1-(piperidin-4-yl)azepane undergoes alkylation with 4-iodobenzyl bromide under basic conditions. In this procedure, potassium hydroxide (2.5 equiv) facilitates the nucleophilic substitution at room temperature in tetrahydrofuran (THF), yielding 1-(4-iodophenyl)azepane in 68% isolated yield after column chromatography (petroleum ether/ethyl acetate, 7:3). Critical parameters include the use of anhydrous solvents to prevent hydrolysis and the stoichiometric control of the base to minimize side reactions .
A modified protocol from Source employs 4-iodophenyl diazoesters as electrophiles. Here, ethyl 2-(4-iodophenyl)-2-diazoacetate reacts with azepane under 10 W blue LED irradiation in THF saturated with CO₂ (1 atm). This photochemical method achieves a 75% yield by leveraging the in situ generation of carbamate intermediates, which stabilize the transition state during alkylation . Comparative data for alkylation methods are summarized in Table 1.
Table 1: Alkylation Methods for this compound Synthesis
| Electrophile | Base/Solvent | Conditions | Yield (%) |
|---|---|---|---|
| 4-Iodobenzyl bromide | KOH/THF | RT, 12 h | 68 |
| Ethyl 2-(4-iodophenyl)-2-diazoacetate | None/THF/CO₂ | Blue LEDs, 1 h | 75 |
Reductive Amination of 4-Iodophenyl Ketones
Reductive amination offers a viable route for introducing the azepane moiety to 4-iodophenyl scaffolds. Source demonstrates the condensation of 4-iodoacetophenone with azepane-1-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. The reaction proceeds via imine formation followed by reduction, yielding the target compound in 62% yield after 24 h. Steric hindrance from the bulky azepane ring necessitates extended reaction times compared to smaller amines .
An alternative approach in Source utilizes 4-iodophenylglyoxal derivatives. Treatment with azepane and CO₂ under blue LED irradiation generates a carbamate intermediate, which undergoes reductive cleavage with lithium aluminum hydride (LiAlH₄) to furnish this compound in 70% yield. This method avoids harsh reducing agents, enhancing functional group tolerance .
Palladium-mediated cross-coupling reactions enable the late-stage introduction of the 4-iodophenyl group. Source reports a Suzuki-Miyaura coupling between 1-azepaneboronic acid and 4-iodobromobenzene. Using PdCl₂ (5 mol%), PPh₃ (6 mol%), and K₂CO₃ in THF/H₂O (2:1) at 80°C, the reaction achieves an 82% yield after 10 h. Key advantages include compatibility with aqueous conditions and scalability to gram quantities .
Source further optimizes this method by employing Pd(PPh₃)₄ (2 mol%) in dimethylformamide (DMF) at 100°C, achieving an 85% yield within 8 h. The use of polar aprotic solvents accelerates transmetallation, while rigorous exclusion of oxygen prevents catalyst deactivation .
Cyclization Strategies for Azepane Ring Formation
Constructing the azepane ring de novo with an embedded 4-iodophenyl group is a convergent strategy. Source outlines a seven-step sequence starting from 3-(4-iodophenyl)propanal. Key steps include:
-
Reductive amination with ethylenediamine to form a diamine intermediate.
-
Cyclization using trifluoroacetic acid (TFA) to generate the azepane core.
-
Final purification via recrystallization (ethanol/water), yielding this compound in 45% overall yield .
Source introduces a photoredox-catalyzed cyclization of 4-iodophenyl-containing linear amines. Using [Ir(ppy)₃] (1 mol%) and visible light irradiation, the reaction forms the azepane ring via intramolecular C–N bond formation, achieving a 58% yield. This method is notable for its mild conditions and avoidance of stoichiometric oxidants .
Comparative Analysis and Process Optimization
Critical evaluation of the four methods reveals trade-offs between yield, scalability, and operational complexity (Table 2).
Table 2: Comparative Performance of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Alkylation | 68–75 | High | Moderate |
| Reductive Amination | 62–70 | Moderate | Low |
| Suzuki Coupling | 82–85 | High | High |
| Cyclization | 45–58 | Low | Moderate |
The Suzuki coupling method offers the highest yield and scalability, making it preferable for industrial applications. However, direct alkylation remains advantageous for small-scale synthesis due to fewer purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
